REACTION_CXSMILES
|
[C:1]([O:6]CCCC)(=O)[C:2]([CH3:4])=[CH2:3].[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH2:16].OP(O)(O)=O.C1(C=CC(O)=CC=1)O>>[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH:16][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
426 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
CN(CC(CN)(C)C)C
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN(CC(CNC(C(=C)C)=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |